1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
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Overview
Description
1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound that features a triazole ring substituted with a fluorophenyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl group and the ethanamine moiety. One common method is the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The fluorophenyl group can be introduced via a substitution reaction, and the ethanamine moiety can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in binding interactions, while the ethanamine moiety may influence the compound’s overall activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)ethanamine: This compound lacks the triazole ring but shares the fluorophenyl and ethanamine moieties.
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to the specific arrangement of the triazole ring, fluorophenyl group, and ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H11FN4 |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
WWHIKBSIFJHGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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